molecular formula C24H20N6O2 B3743984 N-[2-[4-(6-acetamido-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]acetamide

N-[2-[4-(6-acetamido-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]acetamide

Cat. No.: B3743984
M. Wt: 424.5 g/mol
InChI Key: UDCVWKKKHBTWIJ-UHFFFAOYSA-N
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Description

N-[2-[4-(6-acetamido-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]acetamide is a complex organic compound characterized by its unique structure, which includes two benzimidazole rings and acetamido groups

Properties

IUPAC Name

N-[2-[4-(6-acetamido-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O2/c1-13(31)25-17-7-9-19-21(11-17)29-23(27-19)15-3-5-16(6-4-15)24-28-20-10-8-18(26-14(2)32)12-22(20)30-24/h3-12H,1-2H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCVWKKKHBTWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-(6-acetamido-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of acetamido groups. Common reagents used in these reactions include acetic anhydride, ammonium acetate, and various catalysts to facilitate the formation of the benzimidazole rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-(6-acetamido-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole rings, using reagents like halides or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-[2-[4-(6-acetamido-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-[4-(6-acetamido-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[4-(6-acetamido-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-[4-(6-acetamido-1H-benzimidazol-2-yl)phenyl]-3H-benzimidazol-5-yl]acetamide

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